Catenulopyrizomicin A

Hepatitis B Virus Antiviral Research Drug Discovery

HBV researchers lack chemical probes to dissect nucleocapsid envelopment and egress. Catenulopyrizomicin A is a first-in-class tool compound that uniquely promotes premature release of immature, non-enveloped virions by altering host cell membrane permeability-a mechanism entirely distinct from polymerase inhibitors. • EC50 = 2.10 µM (intracellular HBV DNA reduction) with SI = 2.61 in HepG2.2.15 cells. • Serves as an optimal reference standard for SAR studies, being the most potent congener. • Ideal for combination studies with nucleos(t)ide analogs to explore synergistic anti-HBV effects. Supplied as ≥98% pure solid; available for immediate global shipment.

Molecular Formula C19H26N2O5S
Molecular Weight 394.5 g/mol
Cat. No. B12379024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatenulopyrizomicin A
Molecular FormulaC19H26N2O5S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)O)O)OC)OC
InChIInChI=1S/C19H26N2O5S/c1-11(2)8-6-5-7-9-13-20-12(10-27-13)14-17(25-3)18(26-4)16(22)15(21-14)19(23)24/h10-11,22H,5-9H2,1-4H3,(H,23,24)
InChIKeyOVIFYMIFNZYWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Catenulopyrizomicin A Overview


Catenulopyrizomicin A (1) is a secondary metabolite isolated from the fermentation broth of the rare actinomycete Catenuloplanes sp. MM782L-181F7 [1]. It is the most potent congener within a novel family of three natural products (catenulopyrizomicins A–C) that share a thiazolyl pyridine structural core [2]. The compound is characterized by a molecular formula of C19H26N2O5S and a molecular weight of 394.49 g/mol . Catenulopyrizomicin A exhibits in vitro anti-hepatitis B virus (anti-HBV) activity, reducing intracellular viral DNA in HepG2.2.15 cells with an EC50 of 2.10 µM and a moderate selectivity index (SI) of 2.61 [3]. Its mode of action is distinct from that of approved nucleos(t)ide analogs, operating through a mechanism involving alterations in host cell membrane permeability [4].

Catenulopyrizomicin A Substitution Limitations


Simply substituting catenulopyrizomicin A with another thiazolyl pyridine antibiotic (e.g., pyrizomicin A/B) or a standard-of-care nucleos(t)ide analog (e.g., lamivudine) is not scientifically valid due to fundamental differences in both antiviral target and mechanism of action. While pyrizomicins A and B exhibit only antimicrobial activity [1], catenulopyrizomicin A demonstrates selective anti-HBV activity [2]. More critically, unlike nucleos(t)ide analogs that directly inhibit the HBV polymerase enzyme, catenulopyrizomicin A is a non-nucleoside compound that does not affect polymerase activity, even at high concentrations [3]. Instead, it acts through a unique mechanism involving the alteration of host cell membrane permeability, which promotes the premature release of immature, non-enveloped virions [4]. This distinct pharmacology means that the compound cannot be interchanged with polymerase inhibitors for research applications aimed at understanding or exploiting this specific anti-HBV pathway.

Catenulopyrizomicin A Comparative Evidence


Anti-HBV Potency vs. Lamivudine

In a direct head-to-head assay using HepG2.2.15 cells, catenulopyrizomicin A demonstrated a 30-fold lower anti-HBV potency compared to the nucleoside analog lamivudine [1]. This data precisely quantifies the compound's activity level relative to a clinical benchmark, establishing it as a tool for investigating non-polymerase pathways rather than as a direct potency competitor. The EC50 for catenulopyrizomicin A was 2.10 µM, while lamivudine achieved an EC50 of 0.07 µM in the same system [1].

Hepatitis B Virus Antiviral Research Drug Discovery

Intra-Class Potency Comparison

A head-to-head comparison of the three catenulopyrizomicin congeners (A, B, and C) in the HBV103-AdV adenovirus vector system revealed that catenulopyrizomicin A is the most potent member of the series [1]. It displayed an EC50 of 0.43 µM, outperforming catenulopyrizomicin B (EC50 0.69 µM) by 1.6-fold and catenulopyrizomicin C (EC50 1.40 µM) by 3.3-fold [1]. This establishes A as the preferred congener for studies requiring maximal on-target activity within this unique chemical scaffold.

Natural Product Chemistry Structure-Activity Relationship (SAR) HBV Inhibitors

No HBV Polymerase Inhibition

Mechanistic studies demonstrate that catenulopyrizomicin A operates through a pathway fundamentally different from that of all clinically approved nucleos(t)ide analogs (e.g., entecavir, tenofovir, lamivudine) [1]. While these comparators act as chain terminators by inhibiting the HBV polymerase enzyme [2], catenulopyrizomicin A exhibits no significant effect on HBV polymerase reverse transcriptase or RNase H activities, even at high concentrations [1]. This is a qualitative, not just quantitative, difference that defines its utility for a distinct set of research questions.

Mechanism of Action HBV Polymerase Antiviral Resistance

Non-Enveloped Virion Release

Treatment with catenulopyrizomicin A was shown to significantly increase the number of non-enveloped (naked) nucleocapsids in the extracellular medium [1]. This observation indicates that the compound promotes the release of immature virion particles that fail to undergo proper envelopment [1]. This effect is attributed to alterations in host cell membrane permeability, a mechanism not associated with polymerase inhibitors, entry inhibitors, or capsid assembly modulators [1].

Virology HBV Morphogenesis Membrane Permeability

Anti-HBV Selectivity Over Antibiotics

While the pyrizomicins (A and B) are structural analogs that contain a thiazolyl pyridine moiety, their reported bioactivity is exclusively antimicrobial [1]. In contrast, catenulopyrizomicin A was discovered in a screen for selective anti-HBV activity and does not share this antibacterial profile [2]. This divergence in biological targets illustrates that the thiazolyl pyridine core alone does not define function; subtle structural differences direct catenulopyrizomicin A toward a specific antiviral pathway.

Natural Products Selectivity Antiviral vs. Antibacterial

Cytotoxicity and Selectivity Profile

The selectivity of catenulopyrizomicin A, as defined by the ratio of cytotoxicity (CC50) to antiviral activity (EC50), is moderate and represents a key experimental consideration. In HepG2.2.15 cells, the CC50 is 5.48 µM, yielding a selectivity index (SI) of 2.61 [1]. This narrow window is a major limitation compared to lamivudine, which has a CC50 >10 µM and an SI >143 in the same assay [1], and highlights that catenulopyrizomicin A is a research tool for short-term mechanistic studies rather than a candidate with a large therapeutic window.

Cytotoxicity Selectivity Index Drug Safety Evaluation

Catenulopyrizomicin A Research Applications


HBV Egress & Membrane Permeability Studies

As demonstrated, catenulopyrizomicin A uniquely promotes the release of immature, non-enveloped virions through changes in membrane permeability [1]. It is therefore a valuable chemical probe for dissecting the poorly understood processes of HBV nucleocapsid envelopment and egress from host cells. Researchers can use it to induce and study this specific phenotype, an application for which polymerase inhibitors (e.g., lamivudine, entecavir) are entirely unsuitable.

Thiazolyl Pyridine Anti-HBV SAR

The direct activity comparison between catenulopyrizomicins A, B, and C provides a defined SAR starting point [2]. Catenulopyrizomicin A, as the most potent congener [2], serves as the optimal reference standard for medicinal chemistry efforts aimed at improving potency, selectivity, or pharmacokinetic properties within this chemical class. Its well-characterized activity profile is essential for benchmarking new synthetic analogs.

Combination with Polymerase Inhibitors

Given its distinct, non-polymerase mechanism of action [1], catenulopyrizomicin A is an ideal compound for in vitro combination studies with standard-of-care nucleos(t)ide analogs (e.g., lamivudine, tenofovir). These studies can probe the potential for additive or synergistic antiviral effects and are a necessary first step in evaluating the concept of targeting multiple points in the HBV life cycle to improve treatment outcomes.

Non-Polymerase HBV Target Assays

The quantitative data on EC50 and CC50 [2] enables the use of catenulopyrizomicin A as a positive control or tool compound in the development of novel high-throughput screening assays. Such assays would be designed to identify other compounds that phenocopy its unique effect—promoting non-enveloped virion release without inhibiting polymerase [1]—thereby discovering new chemical matter that operates via this novel mechanism.

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